molecular formula C6H15O4P B12590141 (4-Hydroxy-2-methylpentan-2-yl)phosphonic acid CAS No. 872627-19-5

(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid

Cat. No.: B12590141
CAS No.: 872627-19-5
M. Wt: 182.15 g/mol
InChI Key: ZKZSEHDYUXWRCD-UHFFFAOYSA-N
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Description

(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid is an organic compound that belongs to the class of phosphonic acids This compound is characterized by the presence of a phosphonic acid group attached to a hydroxy-substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-methylpentan-2-yl)phosphonic acid typically involves the reaction of appropriate alkyl halides with phosphorous acid derivatives. One common method includes the reaction of 4-hydroxy-2-methylpentan-2-yl chloride with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride or sodium methoxide are employed.

Major Products

The major products formed from these reactions include ketones, aldehydes, phosphine derivatives, and various substituted phosphonic acids.

Scientific Research Applications

(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methylpentan-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-4-methylpentan-2-one): Similar in structure but lacks the phosphonic acid group.

    (2-Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group instead of a hydroxy-substituted alkyl chain.

    (3-Hydroxypropyl)phosphonic acid: Features a hydroxypropyl group.

Uniqueness

(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid is unique due to its specific combination of a hydroxy-substituted alkyl chain and a phosphonic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

872627-19-5

Molecular Formula

C6H15O4P

Molecular Weight

182.15 g/mol

IUPAC Name

(4-hydroxy-2-methylpentan-2-yl)phosphonic acid

InChI

InChI=1S/C6H15O4P/c1-5(7)4-6(2,3)11(8,9)10/h5,7H,4H2,1-3H3,(H2,8,9,10)

InChI Key

ZKZSEHDYUXWRCD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)P(=O)(O)O)O

Origin of Product

United States

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